

D-Altrose: An In-depth Technical Guide on a Rare Unnatural Monosaccharide

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Compound of Interest

| | |
|----------------|-----------|
| Compound Name: | D-Altrose |
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Abstract

D-Altrose, an unnatural aldohexose, stands as a molecule of significant interest in the realms of chemical biology and drug discovery. As a C-3 epimer of D-mannose, its unique stereochemistry confers distinct physical and biological properties that differentiate it from more common monosaccharides. While its natural occurrence is exceptionally rare, with L-altrose being isolated from *Butyrivibrio fibrisolvens*, **D-Altrose** is primarily accessible through chemical synthesis.^[1] This guide provides a comprehensive technical overview of **D-Altrose**, encompassing its physicochemical properties, synthesis methodologies, and burgeoning applications, with a particular focus on its role as a precursor for biologically active molecules. Experimental protocols for its synthesis and relevant biological assays are detailed, and its limited known interactions with biological systems are discussed.

Physicochemical Properties of D-Altrose

D-Altrose is a white to off-white crystalline powder with a melting point ranging from 103-108 °C.^{[2][3]} It is soluble in water and dimethyl sulfoxide (DMSO), slightly soluble in heated methanol, and practically insoluble in methanol under standard conditions.^{[1][3]} Key physicochemical properties are summarized in Table 1.

| Property | Value | Reference |
|------------------------------------|---|-----------|
| Molecular Formula | C ₆ H ₁₂ O ₆ | |
| Molecular Weight | 180.16 g/mol | |
| Melting Point | 103-108 °C | |
| Specific Rotation [α] _D | +32.6° (in water) | |
| Water Solubility | Soluble | |
| Methanol Solubility | Practically insoluble | |
| Appearance | White to off-white powder | |
| CAS Number | 1990-29-0 | |

Synthesis of D-Altrose

The rarity of **D-Altrose** in nature necessitates its production through chemical synthesis. Several methods have been developed, each with distinct advantages and challenges.

Synthesis from Levoglucosenone

A prominent method for **D-Altrose** synthesis involves the stereoselective reduction and cis-dihydroxylation of levoglucosenone to form D-altrosan (1,6-anhydro- β -D-altropyranose). Subsequent hydrolysis of the 1,6-anhydro bridge yields **D-Altrose**.

Experimental Protocol: Synthesis of **D-Altrose** from Levoglucosenone Derivative

This protocol is adapted from a patented method for preparing **D-Altrose**.

Step 1: Synthesis of 1,6-anhydro- β -D-altropyranose (D-altrosan)

- Dissolve the starting material, a derivative of levoglucosenone, in a mixed solvent system (e.g., acetone and water).
- Add N-methylmorpholine-N-oxide as an oxidizing agent and a catalytic amount of osmium tetroxide.

- Stir the reaction mixture at room temperature for approximately 13 hours.
- Upon reaction completion, the product, D-altrosan, can be recrystallized from ethanol or 2-propanol to yield white crystals.

Step 2: Hydrolysis to **D-Altrose**

- Dissolve 1.62 g (10.0 mmol) of D-altrosan in 100 ml of 1N hydrochloric acid.
- Add 50 ml of dioxane to the solution.
- Stir the solution for 5 hours at 100°C.
- Neutralize the reaction mixture by passing it through an anion exchange resin (e.g., Amberlite IRA-410, hydroxyl ion type).
- Remove the solvent by distillation under reduced pressure.
- Purify the residue using silica gel chromatography to separate any unreacted starting material from the **D-Altrose** product.

Other Synthetic Routes

- From D-Fructose: **D-Altrose** can be prepared from D-fructose using a combination of immobilized D-tagatose 3-epimerase and D-arabinose isomerase, though this method suffers from a low overall yield of approximately 6%.
- As a Byproduct: **D-Altrose** is also formed as a byproduct during the production of D-allose from D-psicose via epimerization catalyzed by L-rhamnose isomerase.

Biological Activity and Applications

The primary application of **D-Altrose** in research and development lies in its use as a chiral building block for the synthesis of various unnatural analogues of biologically active compounds, most notably iminosugars. Due to the lack of large-scale industrial production, its direct application in extensive biological research has been limited.

Iminosugar Derivatives

Iminosugars are carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom. This structural modification often leads to potent inhibition of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. **D-Altrose** serves as a valuable precursor for the synthesis of a variety of iminosugar derivatives with potential therapeutic applications.

D-Altrose as an Enzyme Substrate

While quantitative data on the enzymatic processing of **D-Altrose** is scarce, it has been reported to be a substrate for β -glucosidase.

Experimental Protocol: General α -Glucosidase Inhibitory Assay

This protocol provides a general method for assessing the inhibitory activity of compounds against α -glucosidase, which can be adapted for studying **D-Altrose** as a potential inhibitor or for comparison with other monosaccharides.

Materials:

- α -Glucosidase from *Saccharomyces cerevisiae*
- p-Nitrophenyl- α -D-glucopyranoside (pNPG) as the substrate
- Phosphate buffer (50 mM, pH 6.8)
- Test compound (e.g., **D-Altrose**) dissolved in a suitable solvent
- Sodium carbonate (1 M)
- 96-well microplate
- Microplate reader

Procedure:

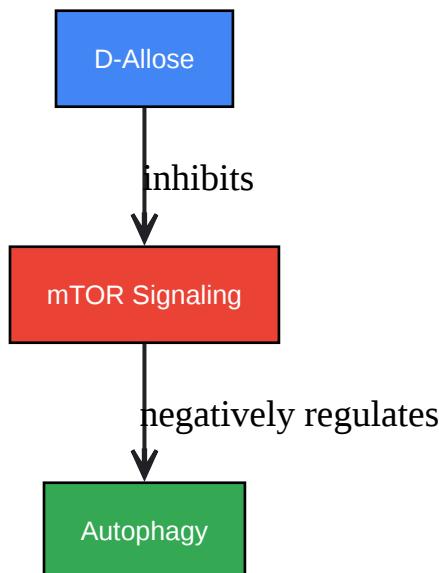
- Prepare a solution of the α -glucosidase enzyme (e.g., 2 U/mL) in phosphate buffer.
- In a 96-well plate, add 20 μ L of the test compound solution at various concentrations.
- Add the α -glucosidase solution to each well and incubate for 5 minutes at 37°C.

- Initiate the reaction by adding 20 μ L of 1 mM pNPG solution to each well.
- Incubate the mixture at 37°C for 20 minutes.
- Terminate the reaction by adding 50 μ L of 1 M sodium carbonate.
- Measure the absorbance at 405 nm using a microplate reader.
- The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the reaction with no inhibitor and Abs_sample is the absorbance in the presence of the test compound.
- The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways

Direct evidence for the modulation of specific signaling pathways by **D-Altrose** is currently lacking in the scientific literature. However, studies on the structurally related rare sugar, D-allose, have revealed its involvement in several cellular signaling cascades. For instance, D-allose has been shown to suppress gibberellin signaling in plants and to inhibit the mTOR signaling pathway in cancer cells, leading to the induction of autophagy. Given the structural similarities, it is plausible that **D-Altrose** may exert effects on similar pathways, though this remains an area for future investigation.

Logical Relationship of D-Allose on mTOR Pathway



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Caption: D-Allose inhibits the mTOR signaling pathway, a negative regulator of autophagy.

Experimental Workflows

The study of unnatural monosaccharides like **D-Altrose** involves a multi-step workflow from synthesis to biological evaluation.

General Experimental Workflow for **D-Altrose** Research



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Caption: A typical workflow for the synthesis and biological evaluation of **D-Altrose**.

Future Perspectives

D-Altrose remains a relatively underexplored monosaccharide with significant potential. The development of more efficient and scalable synthetic routes is crucial to facilitate its broader investigation. Future research should focus on elucidating its direct biological effects, including a comprehensive screening against a panel of glycosidases and other carbohydrate-binding

proteins to identify specific targets. Quantitative analysis of these interactions will be paramount. Furthermore, investigating the impact of **D-Altrose** on cellular signaling pathways, drawing parallels from the known activities of D-allose, could unveil novel therapeutic opportunities. As our understanding of the intricate roles of carbohydrates in biology expands, unnatural monosaccharides like **D-Altrose** are poised to become increasingly valuable tools for research and drug development.

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